(3-Hydroxyphenyl) 3-iodobenzoate

Descripción

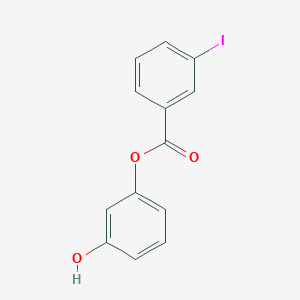

(3-Hydroxyphenyl) 3-iodobenzoate is an aromatic ester derived from 3-iodobenzoic acid and 3-hydroxyphenol. Its structure features a hydroxyl group on the phenyl ring and an iodine atom at the meta position of the benzoate moiety. This compound is of interest in organic synthesis due to the electronic effects of iodine, which can influence reactivity in cross-coupling reactions or microbial dehalogenation processes .

Propiedades

Fórmula molecular |

C13H9IO3 |

|---|---|

Peso molecular |

340.11 g/mol |

Nombre IUPAC |

(3-hydroxyphenyl) 3-iodobenzoate |

InChI |

InChI=1S/C13H9IO3/c14-10-4-1-3-9(7-10)13(16)17-12-6-2-5-11(15)8-12/h1-8,15H |

Clave InChI |

KXQSTGQRJLONNE-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)I)C(=O)OC2=CC=CC(=C2)O |

SMILES canónico |

C1=CC(=CC(=C1)I)C(=O)OC2=CC=CC(=C2)O |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Spectroscopic Comparison with Analogous Compounds

Table 1: Structural and Spectroscopic Properties of Selected 3-Iodobenzoate Derivatives

Key Observations :

Reactivity in Microbial Dehalogenation Processes

Table 2: Substrate Specificity and Inhibition in Dehalogenation by Desulfomonile tiedjei

| Compound | Role in Dehalogenation | Relative Activity/Inhibition |

|---|---|---|

| 3-Chlorobenzoate | Substrate | High activity |

| 3,5-Dichlorobenzoate | Competitive inhibitor | Strong inhibition |

| 3-Iodobenzoate | Tested substrate | Activity not explicitly reported |

Key Observations :

- Halogen substituents significantly influence microbial dehalogenation. Chlorinated analogs (e.g., 3-chlorobenzoate) are actively metabolized, while bulkier iodine atoms may hinder enzyme binding or catalysis .

- The inhibitory effect of 3,5-dichlorobenzoate suggests that steric and electronic factors at the meta position are critical for enzyme-substrate interactions.

Comparison with Non-Iodinated Benzoates

- 3-Hydroxybenzoic Acid Derivatives: Compounds like 3-hydroxybenzaldehyde () lack iodine but share phenolic groups, enabling hydrogen bonding. These derivatives are often used in flavoring agents or antioxidants.

- Chlorinated Analogs : 3-Chlorobenzoate exhibits higher microbial degradation activity compared to iodinated versions, highlighting the trade-off between halogen size and biodegradability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.